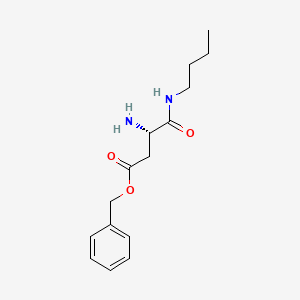
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexaneacetic acid, where the acetyloxy group is attached to the second carbon in the trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- typically involves the esterification of cyclohexaneacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexaneacetic acid, 2-(acetyloxy)-, trans- ketone.
Reduction: Reduction reactions can convert the compound into cyclohexaneacetic acid, 2-(hydroxy)-, trans-.
Substitution: The acetyloxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- ketone.
Reduction: Cyclohexaneacetic acid, 2-(hydroxy)-, trans-.
Substitution: Cyclohexaneacetic acid, 2-(halogen)-, trans- or cyclohexaneacetic acid, 2-(amine)-, trans-.
Wissenschaftliche Forschungsanwendungen
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of cyclohexaneacetic acid, 2-(acetyloxy)-, trans- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexaneacetic acid
- Cyclohexylacetic acid
- Cyclohexanecarboxylic acid
- Cyclohexanebutyric acid
Uniqueness
Cyclohexaneacetic acid, 2-(acetyloxy)-, trans- is unique due to the presence of the acetyloxy group in the trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61402-61-7 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-[(1S,2R)-2-acetyloxycyclohexyl]acetic acid |
InChI |
InChI=1S/C10H16O4/c1-7(11)14-9-5-3-2-4-8(9)6-10(12)13/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9+/m0/s1 |
InChI-Schlüssel |
YOLLAEFUHGDFSZ-DTWKUNHWSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CCCC[C@H]1CC(=O)O |
Kanonische SMILES |
CC(=O)OC1CCCCC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
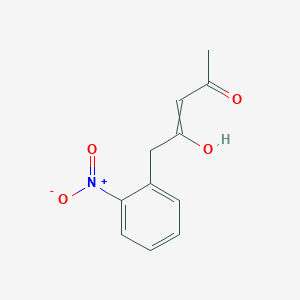
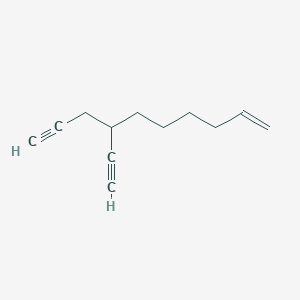

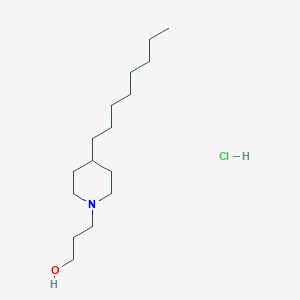
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
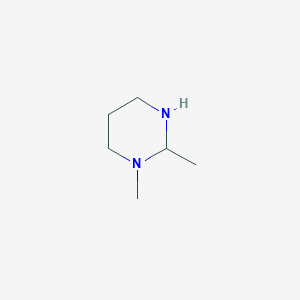
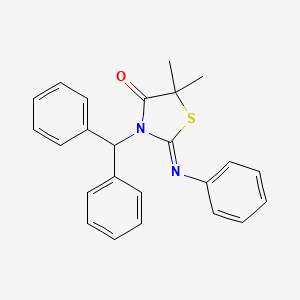
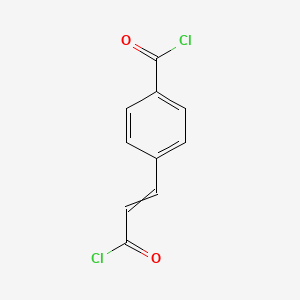

![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)
